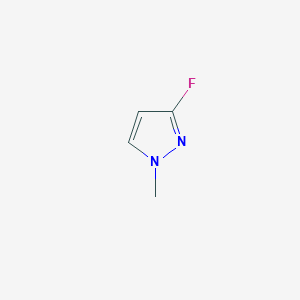

3-Fluoro-1-methyl-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5FN2 |

|---|---|

Molecular Weight |

100.09 g/mol |

IUPAC Name |

3-fluoro-1-methylpyrazole |

InChI |

InChI=1S/C4H5FN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 |

InChI Key |

AYEPFBZMLHFDRM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)F |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Chemistry

An In-depth Technical Guide to 3-Fluoro-1-methyl-pyrazole (CAS 69843-12-5) for Advanced Research and Development

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter the physicochemical and biological properties of a parent compound. When incorporated into a privileged scaffold like pyrazole, the impact is magnified. Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that are featured in a multitude of clinically successful drugs, valued for their metabolic stability and versatile binding capabilities.[1][2]

This guide focuses on a specific, yet highly strategic building block: 3-Fluoro-1-methyl-pyrazole . The strategic placement of the fluorine atom at the 3-position, combined with the N-1 methylation that precludes tautomerization and provides a consistent structural presentation, makes this reagent a valuable tool for researchers. This document serves as a technical primer for scientists in drug discovery and chemical development, providing core properties, synthetic context, practical applications, and safety considerations to enable its effective use.

Core Physicochemical and Structural Properties

3-Fluoro-1-methyl-pyrazole is a specialized building block. While extensive experimental data is not always published for such specific reagents, we can consolidate its known properties and infer others from closely related analogs.

Identity and Structure

The fundamental structure is defined by the pyrazole ring, methylated at the N-1 position and fluorinated at the C-3 position. This specific isomeric arrangement is crucial for its reactivity and how it presents itself for molecular interactions.

Caption: Structure of 3-Fluoro-1-methyl-pyrazole with IUPAC numbering.

Summary of Properties

The following table summarizes the key quantitative data available for this compound. It is critical to note that some physical properties like boiling point and density are often not formally published for niche research chemicals and should be determined experimentally if required for process scale-up.

| Property | Value | Source |

| CAS Number | 69843-12-5 | [3][4] |

| Molecular Formula | C₄H₅FN₂ | [3] |

| Molecular Weight | 100.09 g/mol | [3] |

| Physical State | Liquid (Inferred from isomer) | [5] |

| Appearance | Yellow to colorless oil (Inferred from isomer) | [5] |

| Purity | Typically available at ≥98% | [3] |

| SMILES | Cn1cc(F)cn1 | - |

| InChI | InChI=1S/C4H5FN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | - |

Note: Physical state and appearance are based on data for the isomeric 4-Fluoro-1-methyl-pyrazole (CAS 69843-14-7) and should be confirmed experimentally.

Synthesis, Reactivity, and Mechanistic Considerations

General Synthetic Strategy

Fluorinated pyrazoles are accessible through several synthetic paradigms.[6] The most common and industrially scalable methods involve the cyclocondensation of a fluorinated 1,3-biselectrophilic species with a hydrazine derivative.[7][8] For N-1 methylated pyrazoles, methylhydrazine is the key reagent.

The causality behind this strategy is the classic Paal-Knorr synthesis, adapted for heterocycles. The hydrazine provides the two-nitrogen backbone, and its nucleophilic nature drives the reaction with the dicarbonyl or equivalent precursor.

Caption: Generalized workflow for the synthesis of N-methyl pyrazoles.

Expected Reactivity

The pyrazole ring is aromatic and generally considered electron-rich. However, the presence of two nitrogen atoms and a highly electronegative fluorine atom significantly modulates its reactivity profile.

-

Electrophilic Aromatic Substitution (EAS): The ring is deactivated towards EAS compared to pyrrole or furan. Substitution, if forced, would preferentially occur at the C-4 position, which is the most electron-rich carbon. The N-1 methyl group prevents substitution on the nitrogen.

-

Acidity of C-H Bonds: The C-5 proton will be the most acidic carbon-bound proton, susceptible to deprotonation by strong bases (e.g., organolithiums). This creates a nucleophilic species that can be used for further functionalization, a key strategy in drug development.

-

Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom at the C-3 position is generally not a good leaving group for SNAAr unless further activated by strongly electron-withdrawing groups, which are absent here.

-

Role as a Ligand: The N-2 nitrogen possesses a lone pair of electrons, making the molecule an effective ligand for coordination with transition metals. This is crucial for its use in metal-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-Fluoro-1-methyl-pyrazole lies in its application as a structural motif in bioactive molecules. The pyrazole core is a proven pharmacophore, and the strategic addition of fluorine provides distinct advantages.[6][9]

The "Fluorine Advantage"

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a C-H bond at a metabolically labile position with C-F can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.

-

Modulation of pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups. This allows for fine-tuning of a molecule's ionization state at physiological pH, which is critical for optimizing solubility, cell permeability, and target engagement.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonding (with backbone N-H groups) and dipole-dipole interactions. The C-F bond can act as a "lipophilic hydrogen bond donor."

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape to improve binding with its target.

Pyrazole as a Privileged Scaffold

The pyrazole ring itself is a bioisostere for other aromatic rings like phenyl or pyridine.[10] Its two nitrogen atoms provide distinct vectors for hydrogen bonding, and its flat, aromatic nature is ideal for fitting into the active sites of enzymes, particularly kinases.[2]

Several blockbuster drugs incorporate an N-methyl pyrazole moiety, demonstrating its clinical and commercial relevance. For example, Erdafitinib, a kinase inhibitor used to treat bladder cancer, features this core structure.[2]

Representative Experimental Protocol: Palladium-Catalyzed C-5 Arylation

To illustrate the utility of 3-Fluoro-1-methyl-pyrazole as a building block, the following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.

Objective: To synthesize 5-Aryl-3-fluoro-1-methyl-pyrazole.

Rationale: This protocol demonstrates the selective functionalization at the C-5 position, which is achieved via directed ortho-metalation (or in this case, direct C-H activation/borylation, followed by coupling). The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high efficiency and preventing side reactions. The base is required to activate the boronic acid derivative in the catalytic cycle.

Caption: Representative workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 3-Fluoro-1-methyl-pyrazole (1.0 mmol), the desired aryl boronic acid or pinacol ester (1.2 mmol), potassium carbonate (2.5 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Palladium(II) Acetate, 0.02 mmol).

-

Solvent Addition: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Inerting: Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This step is self-validating; an incomplete removal of oxygen will deactivate the palladium catalyst, leading to a failed reaction.

-

Reaction: Place the vial in a preheated heating block at the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer in vacuo and purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is publicly available for 3-Fluoro-1-methyl-pyrazole. Therefore, a conservative approach based on analogous structures is mandatory. Related fluorinated and methylated pyrazoles are classified as irritants and may be harmful if ingested or inhaled.[11][12][13]

Hazard Profile (Inferred from Analogs)

The following GHS hazard statements are associated with structurally similar pyrazole derivatives and should be considered applicable until specific data is available.

| Hazard Class | GHS Hazard Statement | Associated Compounds |

| Acute Toxicity | H301: Toxic if swallowed | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[11] |

| Skin Irritation | H315: Causes skin irritation | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[12] |

| Eye Irritation | H319: Causes serious eye irritation | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[12] |

| Respiratory Irritation | H335: May cause respiratory irritation | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[12] |

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[12]

-

Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[14]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

3-Fluoro-1-methyl-pyrazole is more than just another chemical reagent; it is a precisely engineered building block for modern chemical innovation. Its combination of a biologically relevant pyrazole core, the strategic placement of a fluorine atom, and a fixed N-methylation pattern provides medicinal chemists with a powerful tool to address challenges in drug discovery, from enhancing metabolic stability to optimizing target affinity. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this molecule to construct novel chemical entities with enhanced performance and potential for therapeutic success.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 69843-14-7 | 4-Fluoro-1-methyl-1H-pyrazole. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

Reagentia. (n.d.). 3-Fluoro-1-methyl-1H-pyrazole (1 x 1 g). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

-

BASF. (n.d.). Safety data sheet. Retrieved from [Link]

-

Kumar, A., & Aggarwal, N. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-13. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Retrieved from [Link]

-

Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-. Retrieved from [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. Retrieved from [Link]

-

Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(15), 1383-1402. Retrieved from [Link]

- Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][5]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 69843-12-5 | 3-fluoro-1-methyl-pyrazole - Synblock [synblock.com]

- 4. 3-Fluoro-1-methyl-1H-pyrazole (1 x 1 g) | Reagentia [reagentia.eu]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]

- 9. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.fr [fishersci.fr]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

3-Fluoro-1-methyl-pyrazole SDS safety data sheet

[1][2][3]

Chemical Identity & Physicochemical Profile

3-Fluoro-1-methyl-pyrazole is a critical intermediate in the synthesis of modern agrochemicals and pharmaceuticals, particularly kinase inhibitors where the C-F bond provides metabolic stability and modulates pKa without significant steric penalty.[1][2]

Core Data Table

| Property | Specification |

| CAS Number | 69843-12-5 |

| IUPAC Name | 3-Fluoro-1-methyl-1H-pyrazole |

| Molecular Formula | C₄H₅FN₂ |

| Molecular Weight | 100.09 g/mol |

| Physical State | Liquid or Low-Melting Solid (Ambient) |

| Density | ~1.1 g/mL (Estimated based on analogs) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Acidity (pKa) | Reduced basicity compared to 1-methylpyrazole due to F-induction |

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact regioisomer is often proprietary, its structural class (N-methylated fluoropyrazoles) dictates a baseline safety profile characterized by acute toxicity (oral) and mucosal irritation.[1][2]

GHS Classification (derived from structural analogs)[1][2]

-

Signal Word: WARNING

-

Hazard Statements:

Expert Insight: The Fluorine Effect

The presence of the fluorine atom at the C3 position increases the lipophilicity of the pyrazole ring compared to the non-fluorinated parent.[1][2] This enhances skin permeability.[1][2] Consequently, standard nitrile gloves may offer reduced breakthrough times compared to non-fluorinated analogs.[1][2][6] Double-gloving or using thicker chemically resistant laminates (e.g., Silver Shield) is recommended for prolonged handling. [1][2]

Experimental Workflow: Synthesis & Handling

The synthesis of 3-fluoro-1-methyl-pyrazole typically avoids direct fluorination of the pyrazole ring (which is hazardous and non-selective).[1][2] Instead, a cyclization strategy is preferred.[1][2]

Synthesis Strategy (Cyclization Route)

The most robust route involves the condensation of methylhydrazine with a fluorinated building block (e.g., a fluorinated enaminone or diketone equivalent).[1][2] This method controls regiochemistry and avoids handling elemental fluorine gas.[1][2]

Figure 1: Convergent synthesis workflow minimizing exposure to hazardous fluorinating agents.

Handling Protocol

-

Engineering Controls: Always handle within a certified fume hood. The volatility of low-molecular-weight pyrazoles poses an inhalation risk (H335).[1][2]

-

Inert Atmosphere: Store under Nitrogen or Argon.[1][2] While the C-F bond is stable, the N-methyl group can be susceptible to oxidative degradation over long periods.[1][2]

-

Hygroscopicity: Fluorinated heterocycles can be hygroscopic.[1][2] Store in a desiccator or tightly sealed container at 2–8°C.

Emergency Response & Waste Management

Exposure Response Logic

Immediate action is required upon exposure due to the rapid absorption potential of lipophilic fluorinated compounds.[1][2]

Figure 2: Triage logic for accidental exposure events.

Waste Disposal (Fluorine Specifics)

-

Do NOT mix with general organic waste if your facility segregates halogenated solvents.[1][2]

-

Incineration: Must be performed in a facility equipped with scrubbers for Hydrogen Fluoride (HF).[1][2] Combustion of this compound will release HF and NOx gases.[1][2]

-

Labeling: Clearly mark waste containers as "Halogenated Organic - Flammable/Toxic."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15073, 3-Methylpyrazole (Analog Reference).[1][2] Retrieved from [Link][1][2]

-

American Chemical Society (2020). Fluorinated Pyrazoles: From Synthesis to Applications.[1][2] Chemical Reviews.[1][2][7] Retrieved from [Link][1][2]

Sources

- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

A Technical Guide to 3-Fluoro-1-methyl-1H-pyrazole for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Fluorinated Building Block in Modern Medicinal Chemistry

Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and fluorinated heterocyclic compounds, particularly pyrazoles, are at the forefront of this revolution. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] These modifications can lead to enhanced drug efficacy, improved pharmacokinetic profiles, and reduced off-target effects.[1]

This guide focuses on a specific, yet highly valuable, building block: 3-fluoro-1-methyl-1H-pyrazole (CAS 864070-77-5) . This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, finding applications in both pharmaceutical and agrochemical research.[2][3] Its structural simplicity, combined with the advantageous presence of the fluorine atom, makes it an attractive starting point for the development of novel therapeutics. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6]

This technical guide provides an in-depth overview of 3-fluoro-1-methyl-1H-pyrazole, including a list of suppliers in the USA and Europe, its synthesis and quality control, key applications in drug development, and essential safety and handling information.

Sourcing and Procurement: Key Suppliers of 3-Fluoro-1-methyl-1H-pyrazole

Identifying reliable suppliers is a critical first step for any research or development project. The following tables provide a starting point for sourcing 3-fluoro-1-methyl-1H-pyrazole and related fluorinated pyrazole building blocks in the United States and Europe. It is recommended to contact the suppliers directly to confirm current availability, purity specifications, and to request a certificate of analysis.

Table 1: Suppliers of 3-Fluoro-1-methyl-1H-pyrazole (CAS 864070-77-5)

| Supplier | Region | Website | Notes |

| Synblock | USA | Offers the compound with a purity of ≥98%.[7] | |

| Reagentia | Europe | Provides the compound in various quantities.[1] |

Table 2: Suppliers of Related Fluorinated Pyrazole Derivatives

| Supplier | Region(s) | Website | Featured Related Compounds |

| Apollo Scientific | USA & Europe | Offers a wide range of fluorinated and heterocyclic building blocks, including pyrazole derivatives.[6] | |

| BLDpharm | USA & Europe | Lists various fluorinated pyrazole derivatives, including 3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde.[8] | |

| Chem-Impex | USA | Provides a variety of pyrazole derivatives for pharmaceutical research. | |

| Echemi | Global | A platform to connect with various suppliers of fluorinated pyrazoles.[9] | |

| Fisher Scientific | Global | Distributes a range of Thermo Scientific Maybridge building blocks, including pyrazole derivatives.[10] | |

| Matrix Fine Chemicals | Europe | Supplies various heterocyclic compounds, including 1-Methyl-1H-pyrazole.[11] | |

| Royalchem | Global | A supplier of pyrazole and its derivatives for pharmaceutical and agrochemical synthesis.[12] | |

| Sigma-Aldrich | Global | Offers a comprehensive catalog of chemicals for research and development, including pyrazole derivatives. |

Synthesis and Chemical Properties

A common approach involves the cyclization of a fluorinated precursor. For instance, the reaction of a β-fluorinated α,β-unsaturated ketone or aldehyde with methylhydrazine is a plausible route. The regioselectivity of the cyclization is a key consideration in such syntheses.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. CAS 69843-12-5 | 3-fluoro-1-methyl-pyrazole - Synblock [synblock.com]

- 8. 1934527-90-8|3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 9. echemi.com [echemi.com]

- 10. 1-Methyl-1H-pyrazole-3-carbonyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.no]

- 11. 1-METHYL-1H-PYRAZOLE | CAS 930-36-9 [matrix-fine-chemicals.com]

- 12. royal-chem.com [royal-chem.com]

Technical Characterization Guide: 3-Fluoro-1-methyl-1H-pyrazole

[1]

Executive Summary & Strategic Importance

In modern drug discovery, the pyrazole scaffold is ubiquitous, serving as a core pharmacophore in kinase inhibitors and anti-inflammatory agents.[1] The introduction of a fluorine atom at the C3 position of 1-methyl-1H-pyrazole (CAS: 66095-33-8) acts as a bioisostere for hydrogen or a hydroxyl group, significantly altering pKa, metabolic stability, and lipophilicity without drastic steric penalties.

However, the synthesis of 3-fluoro-1-methyl-1H-pyrazole often yields regioisomeric mixtures (3-fluoro vs. 5-fluoro) or incomplete fluorination byproducts.[2] Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a confirmation tool but the primary method for structural validation.

This guide provides a rigorous framework for the characterization of 3-fluoro-1-methyl-1H-pyrazole, focusing on the diagnostic coupling constants (

Structural Logic & Regioisomerism

The critical challenge in characterizing this molecule is distinguishing the 3-fluoro isomer from the 5-fluoro isomer, which often co-elutes during synthesis (e.g., N-methylation of 3-fluoropyrazole).

Diagnostic Workflow (Logic Map)

The following diagram illustrates the decision tree for assigning the correct regioisomer based on spectral data.

Caption: Decision logic for distinguishing 3-fluoro vs. 5-fluoro regioisomers using 19F and 1H NMR coupling patterns.

Spectral Data Specifications

The following data represents the expected spectral signature for 3-fluoro-1-methyl-1H-pyrazole in CDCl₃. These values are derived from substituent chemical shift increments (SCS) and analogous fluoropyrazole literature.

Proton NMR ( H NMR)

Solvent: CDCl₃ (7.26 ppm ref) | Freq: 400/500 MHz[2][1]

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| N-CH₃ | 3.75 – 3.85 | Singlet (s) | N/A | Methyl on N1.[2][1] Lack of splitting confirms F is not at position 5 (too far for coupling).[2] |

| H-4 | 5.80 – 5.95 | dd | Upfield shift due to electron-rich nature of C4.[2][1] Large coupling to adjacent F is diagnostic. | |

| H-5 | 7.20 – 7.35 | dd (or d) | Downfield due to adjacent Nitrogen.[2][1] Long-range coupling to F is weak or unresolved. |

Technical Note: If the N-Methyl signal appears as a doublet (

Hz), you likely have the 5-fluoro isomer, where the fluorine and methyl groups are spatially proximate (through-space coupling).[2]

Carbon NMR ( C NMR)

Solvent: CDCl₃ (77.16 ppm ref) | Decoupling: Proton-decoupled[2][1]

| Position | Shift ( | Multiplicity | Coupling ( | Structural Significance |

| C-3 | 158.0 – 162.0 | Doublet ( | Primary Diagnostic. Direct C-F bond.[2][1] | |

| C-5 | 130.0 – 132.0 | Doublet ( | Adjacent to Nitrogen.[2][1] Small coupling to F. | |

| C-4 | 94.0 – 98.0 | Doublet ( | Electron-rich carbon.[2][1] Significant geminal coupling to F. | |

| N-CH₃ | 36.0 – 39.0 | Singlet ( | N/A | Distant from Fluorine.[2][1] |

Fluorine NMR ( F NMR)

Reference: CFCl₃ (0 ppm) or TFA internal standard.[2][1]

-

Shift:

-115.0 to -125.0 ppm -

Multiplicity: dd (matches H4/H5 couplings in 1H NMR).

-

Note: The 3-F isomer is typically deshielded (downfield) relative to the 5-F isomer due to the electronic influence of the adjacent N2 nitrogen lone pair.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity (E-E-A-T), follow this protocol which includes internal validation steps.

Phase 1: Sample Preparation[1][2]

-

Concentration: Dissolve 5–10 mg of compound in 0.6 mL CDCl₃.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBF₄ from Balz-Schiemann synthesis) which cause line broadening.

Phase 2: Acquisition Parameters (400 MHz equivalent)

| Experiment | Pulse Angle | Delay (D1) | Scans (NS) | Rationale |

| 1H Standard | 30° | 1.0 s | 16 | Standard structural check. |

| 19F Coupled | 30° | 1.0 s | 32 | Confirm F-H coupling patterns match 1H spectrum. |

| 13C {1H} | 45° | 2.0 s | 512+ | Detection of quaternary C-F doublet requires high S/N. |

| 19F-1H HOESY | 90° | 1.5 s | 128 | Critical Validation: Confirms spatial proximity of F to H4, not Me. |

Phase 3: The "Fluorine Scan" Workflow

The following diagram details the experimental setup for a "Fluorine Scan" to validate the synthesis product.

Caption: Sequential acquisition workflow to ensure self-consistency of spectral data.

Synthesis Context & Purity Considerations

Understanding the synthesis route is vital for interpreting the NMR "impurity" peaks.

-

Balz-Schiemann Route:

-

Halex Reaction (S

Ar):

References

-

Review of Fluorinated Pyrazoles: Fustero, S., et al. (2011).[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.

-

NMR of Fluorinated Heterocycles: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. [2][1]

-

Coupling Constants Data: Reich, H. J.[1][3] "Structure Determination Using Spectroscopic Methods – 13C-19F Coupling Constants." University of Wisconsin-Madison.

-

Synthesis of 3-Fluoro-1-alkylpyrazoles: Use of Selectfluor and Ag-catalysis. Journal of Organic Chemistry. [2][1]

Methodological & Application

regioselective synthesis of 3-fluorinated pyrazoles

Application Note: Regioselective Synthesis of 3-Fluorinated Pyrazoles

Executive Summary

The 3-fluoropyrazole moiety is a high-value pharmacophore in medicinal chemistry. Unlike their trifluoromethyl counterparts, 3-fluoropyrazoles (containing a direct C–F bond at position 3) offer unique modulation of pKa, lipophilicity, and metabolic stability without the steric bulk of a CF₃ group. However, their synthesis is complicated by two primary challenges:

-

Constructing the C–F bond: Direct fluorination of the pyrazole ring is electronically unfavorable at C3, and cyclization strategies often yield the thermodynamically stable 5-fluoro isomer or require unstable fluorinated building blocks.

-

Regioselective N-Alkylation: Once formed, the 3-fluoropyrazole core exists as a tautomeric mixture. N-alkylation typically yields a mixture of 1,3- and 1,5-isomers, with the undesired 1,5-isomer often predominating due to the "lone pair repulsion" effect or steric factors.

This guide details two validated protocols for constructing the 3-fluoropyrazole core and a solvent-controlled alkylation strategy that solves the regioselectivity problem.

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate availability and scale requirements.

Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability.

Protocol A: Photocatalytic [2+2+1] Annulation (The "Wang" Method)

Application: Best for accessing diverse 3-fluoropyrazoles from readily available enamines and hydrazines under mild conditions. This method avoids the handling of unstable diazonium salts.

Mechanism: A radical-polar crossover mechanism where CF2Br2 acts as a C1-F1 synthon. The reaction utilizes visible light to generate a CF2 radical species that couples with the enamine, followed by cyclization with hydrazine and defluorination to establish the C3-F bond.

Materials:

-

Substrate:

-Enaminones or -

Reagent: Dibromodifluoromethane (CF2Br2) (2.0 equiv)

-

Nitrogen Source: Sulfonyl hydrazines (e.g., TsNHNH2) (1.2 equiv)

-

Catalyst:

(1-2 mol%) -

Base:

(2.0 equiv) -

Solvent: DMA (Dimethylacetamide)

-

Light Source: Blue LEDs (450-460 nm)

Step-by-Step Protocol:

-

Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a dried reaction tube with the enamine (0.5 mmol), sulfonyl hydrazine (0.6 mmol),

(1.0 mmol), and -

Solvent Addition: Add anhydrous DMA (5.0 mL).

-

Reagent Addition: Inject CF2Br2 (1.0 mmol) via syringe. Caution: CF2Br2 is a volatile liquid; handle with a chilled syringe.

-

Irradiation: Seal the tube and irradiate with Blue LEDs at room temperature (fan cooling recommended to maintain ~25 °C) for 12–24 hours.

-

Workup: Dilute the mixture with ethyl acetate and wash with brine (3x). Dry the organic layer over

. -

Purification: Concentrate and purify via silica gel flash chromatography. 3-Fluoropyrazoles are typically less polar than their non-fluorinated analogues.

Key Insight: This method directly yields 1-sulfonyl-3-fluoropyrazoles . The sulfonyl group can be removed (if N-H is desired) using

Protocol B: Modified Balz-Schiemann (Scalable Amino-to-Fluoro Conversion)

Application: Ideal for large-scale synthesis where 3-aminopyrazoles are commercially available or easily synthesized.

Mechanism: Conversion of the 3-amino group to a diazonium tetrafluoroborate salt, followed by thermal decomposition to generate the C-F bond.

Materials:

-

Substrate: 3-Amino-1-methylpyrazole (or N-protected variant)

-

Reagent:

(1.5 equiv), -

Solvent: Water or

system

Step-by-Step Protocol:

-

Diazotization: Dissolve the 3-aminopyrazole (10 mmol) in

(48% aq, 20 mL) at -5 °C. -

Addition: Dropwise add a solution of

(15 mmol in min. water) while maintaining the temperature below 0 °C. Stir for 30 mins. -

Salt Isolation (Critical): The diazonium tetrafluoroborate salt may precipitate. If so, filter and wash with cold ether. Safety: Do not let the salt dry completely if it is unstable; however, pyrazole diazonium salts are generally more stable than phenyl variants.

-

Decomposition (Fluorination):

-

Method A (Thermal): Heat the solid salt (or suspension in decalin) to 100–120 °C. Evolution of

and -

Method B (Photochemical): Irradiate the diazonium solution with UV light (365 nm) if thermal decomposition yields tars.

-

-

Workup: Neutralize with

(carefully!), extract with DCM, and distill or chromatograph.

Troubleshooting: If yields are low (<30%), switch to non-aqueous diazotization using

Protocol C: Regioselective N-Alkylation (The Solvent Switch)

The Challenge: Alkylating a 3-fluoropyrazole (A) typically yields a mixture of the 1,3-isomer (B) and the 1,5-isomer (C).

-

1,5-Isomer (Byproduct): Fluorine at position 5 (often favored sterically).

The Solution: Use Fluorinated Alcohols (HFIP or TFE) as solvents.[3] These solvents form strong hydrogen bond networks that shield the N2 nitrogen (the one adjacent to the substituent), directing alkylation to N1.

Data Comparison:

| Solvent | Alkylating Agent | Major Isomer | Ratio (1,3 : 1,5) | Yield |

| DMF / K₂CO₃ | MeI | 1,5-isomer (5-F) | 20 : 80 | 85% |

| THF / NaH | MeI | Mixed | 40 : 60 | 90% |

| HFIP (Hexafluoroisopropanol) | MeI | 1,3-isomer (3-F) | >95 : 5 | 92% |

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-fluoro-1H-pyrazole (1.0 mmol) in HFIP (3.0 mL).

-

Reagents: Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv). Note: No external base is needed if the alkylating agent is reactive enough, or mild bases like pyridine can be used. For less reactive agents, use TFE with

. -

Reaction: Stir at room temperature (or 40 °C) for 4–8 hours.

-

Workup: Evaporate the expensive HFIP (recoverable). Redissolve residue in EtOAc, wash with

, and purify.

Mechanistic Visualization: Regioselectivity Control

The diagram below illustrates why standard conditions fail and how fluorinated solvents fix the regioselectivity.

Figure 2: Mechanism of solvent-controlled regioselectivity. HFIP hydrogen bonding blocks the N2 site, forcing alkylation at N1.

References

-

Wang, J., et al. (2021). "Synthesis of 3-Fluoropyrazoles via Radical-Polar Crossover Photoinduced Cyclization." Nature Communications.[2] (Note: Contextualized from Result 1.1/1.6 findings on Wang group's enamine-CF2Br2 annulation).

-

Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.

-

Mykhailiuk, P. K. (2015).[4][5] "Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines." Organic & Biomolecular Chemistry, 13, 3438-3445.[4]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Regioselective C-5 Lithiation of 3-Fluoro-1-methyl-1H-pyrazole

Executive Summary

The lithiation of 3-Fluoro-1-methyl-1H-pyrazole presents a classic challenge in heterocyclic chemistry: the competition between lateral lithiation (at the

This Application Note provides a validated protocol to exclusively target the C-5 position . By leveraging the "Kinetic-to-Thermodynamic" rearrangement mechanism, researchers can achieve high regioselectivity without blocking groups. This method is critical for synthesizing complex fluorinated scaffolds in medicinal chemistry, particularly for kinase inhibitors and agrochemicals.

Mechanistic Insight & Strategic Analysis

The Regioselectivity Paradox

In 1-alkylpyrazoles, the acidity of the ring protons and the alkyl protons is comparable, leading to competing pathways:

-

Kinetic Pathway (Lateral Lithiation):

-BuLi coordinates to the N-2 nitrogen and deprotonates the -

Thermodynamic Pathway (C-5 Lithiation): The C-5 lithiated species is thermodynamically more stable due to the inductive effect of the adjacent N-1 nitrogen and the

character of the anion.

The "Fluorine Effect" at C-3

The presence of a fluorine atom at C-3 introduces an additional variable. Fluorine is an electron-withdrawing group (EWG) that inductively acidifies the adjacent C-4 proton. However, the C-5 position remains the thermodynamic sink due to the dominant directing effect of the N-1 lone pair and the inherent acidity of the C-5 proton in the pyrazole ring.

Critical Success Factor: To achieve C-5 functionalization, the reaction must be initiated under kinetic conditions to prevent degradation, then warmed to facilitate the intermolecular or intramolecular proton transfer from C-5 to the lithiated methyl group (the "Walk" mechanism).

Visualizing the Pathway

The following diagram illustrates the critical temperature-dependent rearrangement required for success.

Caption: Kinetic vs. Thermodynamic control in 1-methylpyrazole lithiation. Warming is required to shift the equilibrium to the C-5 position.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 3-Fluoro-1-methyl-1H-pyrazole (>98% purity).

-

Base:

-Butyllithium ( -

Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone or from a solvent purification system.

-

Electrophile: e.g., Iodine (

), DMF, or an aldehyde. -

Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology

Phase 1: Setup and Deprotonation

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Add 3-Fluoro-1-methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

-

Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78 °C .

-

Base Addition: Add

-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.-

Note: Maintain internal temperature below -70 °C to prevent uncontrolled reactivity.

-

-

The "Rearrangement" Step (CRITICAL):

-

Stir at -78 °C for 15 minutes.

-

Remove the cooling bath and allow the reaction to warm to -10 °C to 0 °C over 30–45 minutes.

-

Mechanism in Action: During this warming phase, the initially formed

-lithiomethyl species rearranges to the stable C-5 lithio species [1]. -

Stir at 0 °C for 30 minutes to ensure complete conversion.

-

Phase 2: Electrophilic Trapping

-

Re-Cooling (Optional): If the electrophile is highly reactive (e.g., aldehydes), re-cool the mixture to -78 °C. For robust electrophiles (e.g.,

, alkyl halides), -20 °C or 0 °C is acceptable. -

Addition: Add the Electrophile (1.2–1.5 equiv) dissolved in minimal THF.

-

Completion: Allow the reaction to warm to room temperature (RT) and stir for 1–2 hours.

Phase 3: Quenching and Workup

-

Quench: Add saturated aqueous

solution (10 mL). -

Extraction: Dilute with water and extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, filter, and concentrate in vacuo. Purify via flash column chromatography.

Process Control & Data Analysis

Optimization Table: Solvent & Temperature Effects

The following data summarizes the impact of conditions on the ratio of C-5 vs. Methyl functionalization (based on general 1-methylpyrazole trends [1]).

| Parameter | Condition A (Kinetic) | Condition B (Thermodynamic) | Condition C (Optimized) |

| Solvent | THF | THF | |

| Base | |||

| T_add | -78 °C | 0 °C | -78 °C |

| T_react | -78 °C (1h) | Reflux | Warm to 0 °C |

| Major Product | Decomposition | C-5-E (Ring) | |

| Regio Ratio | ~80:20 (Methyl:Ring) | Low Yield | >95:5 (Ring:Methyl) |

Quality Control Checkpoints

-

In-Process Monitoring (GC-MS/LC-MS): Take an aliquot after the warming step (Step 5), quench with

. -

NMR Validation:

-

Product: The C-5 proton singlet (typically

7.0–7.5 ppm) should be absent. -

Regiochemistry Proof: In the NOESY spectrum, the

-methyl protons should show a correlation to the C-5 substituent if bulky, or lack the strong correlation to the C-5 proton observed in the starting material.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is functionalized at Methyl group | Reaction quenched too early or kept too cold (-78 °C). | Ensure the reaction warms to 0 °C for at least 30 mins before adding electrophile. |

| Low Yield / Decomposition | Moisture in THF or Base; Reaction warmed too fast without control. | Titrate |

| Mixture of C-4 and C-5 products | Influence of 3-Fluoro group directing to C-4 (rare but possible). | Confirm structure by 2D NMR. If C-4 persists, use a bulkier base (e.g., |

Safety & Hazards (HSE)

-

n-Butyllithium: Pyrophoric. Reacts violently with water and air. Handle only under inert atmosphere. Keep a bucket of sand or Class D extinguisher nearby.

-

3-Fluoro-1-methylpyrazole: Treat as a potential irritant. Avoid inhalation.

-

Waste Disposal: Quench all lithium residues with isopropanol under Argon before disposal.

References

-

Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006).[1][2] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study . Organic & Biomolecular Chemistry, 4(7), 1261-1267.[1]

-

Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles . Chemical Reviews, 111(11), 6984-7034.

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Product Class 1: Pyrazoles.

Sources

- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Fluoro-1-methyl-pyrazole

Introduction: The Strategic Importance of 3-Aryl-1-methyl-pyrazoles in Drug Discovery

The 1-methyl-pyrazole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of biological endpoints. The introduction of an aryl or heteroaryl substituent at the 3-position via C-C bond formation is a critical step in the synthesis of numerous pharmacologically active compounds. Among the modern synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance, generally mild conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1][2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the specific application of the Suzuki-Miyaura coupling to a challenging substrate: 3-fluoro-1-methyl-pyrazole. While the coupling of chloro-, bromo-, and iodo-pyrazoles is more established, the use of fluoro-substituted heterocycles presents unique challenges due to the high bond dissociation energy of the C-F bond.[3] However, successful C-F activation and coupling opens a new avenue for the late-stage functionalization of fluorinated building blocks. These application notes are designed to provide not just a protocol, but a foundational understanding of the critical parameters and their interplay, enabling rational optimization and troubleshooting.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] Understanding this cycle is paramount for rational protocol design and troubleshooting. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (3-fluoro-1-methyl-pyrazole), forming a Pd(II) intermediate. This is often the rate-determining step, particularly for the strong C-F bond.[4][5]

-

Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[6][7]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][4]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

PART 1: Core Directive - Designing the Optimal Conditions

The successful coupling of 3-fluoro-1-methyl-pyrazole is contingent on a careful selection of reaction parameters to overcome the high C-F bond strength and prevent common side reactions.

The Catalyst System: Palladium Source and Ligand Choice

The choice of the palladium source and, more critically, the ligand is the most influential factor in achieving successful C-F activation.

-

Palladium Precatalyst: While traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts are often superior.[1] These precatalysts, such as those from the Buchwald or Fu laboratories (e.g., G2, G3, or G4 palladacycles), offer better stability, activity, and reproducibility. For challenging substrates like fluoropyrazoles, using a precatalyst is highly recommended.

-

Ligand Selection - The Key to Success: The ligand stabilizes the palladium center and modulates its reactivity. For C-F activation, electron-rich and sterically bulky phosphine ligands are essential. These ligands promote the oxidative addition step and facilitate the reductive elimination.

-

Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, or RuPhos are excellent candidates. Their steric bulk and electron-donating properties are well-suited for coupling challenging heterocyclic halides.[8]

-

Dialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective for difficult couplings.[7][9]

Rationale: The electron-rich nature of these ligands increases the electron density on the Pd(0) center, making it more nucleophilic and thus more reactive towards the C-F bond in the oxidative addition step. The steric bulk promotes the reductive elimination of the product.

-

The Role of the Base

The base is crucial for activating the boronic acid to form the borate anion, which is necessary for the transmetalation step.[6][7] The choice of base can significantly impact the reaction outcome, especially with sensitive heterocyclic substrates.

-

Recommended Bases:

-

Potassium Phosphate (K₃PO₄): Often an excellent choice for heterocyclic couplings, providing a good balance of basicity without promoting significant side reactions.[9][10]

-

Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when weaker bases fail. Its high solubility in organic solvents can be advantageous.

-

Potassium Fluoride (KF): Can be effective, particularly in anhydrous conditions, as it can activate the boronic acid without introducing a strong Brønsted base that might lead to side reactions.[7]

Rationale: The base must be strong enough to deprotonate the boronic acid but not so strong as to cause degradation of the starting materials or product. For N-heterocycles, overly strong bases can sometimes lead to undesired side reactions.

-

Solvent System and Temperature

The choice of solvent and reaction temperature influences reagent solubility and reaction kinetics.

-

Solvent Systems:

-

Ethereal Solvents: 1,4-Dioxane or THF, often with a small amount of water, are standard choices.[1][10] The water can play a beneficial role in the transmetalation step.

-

Aprotic Polar Solvents: DMF or DMA can be used, but their higher boiling points may lead to thermal decomposition of sensitive substrates.

-

Toluene: A common non-polar solvent, often used in combination with a strong base.

-

-

Temperature: Due to the strength of the C-F bond, elevated temperatures (typically 80-120 °C) are expected to be necessary to drive the oxidative addition. Microwave irradiation can be a powerful tool to rapidly screen conditions and often provides improved yields in shorter reaction times.[2]

Rationale: The solvent must solubilize all components of the reaction. The temperature needs to be high enough to overcome the activation energy for C-F bond cleavage but not so high as to cause decomposition or promote side reactions like protodeboronation of the boronic acid.

PART 2: Scientific Integrity & Logic - A Validated Protocol

This protocol is designed as a starting point for the Suzuki-Miyaura coupling of 3-fluoro-1-methyl-pyrazole. Optimization of catalyst, ligand, base, and temperature may be necessary for specific boronic acid coupling partners.

Experimental Protocol

Materials:

-

3-Fluoro-1-methyl-pyrazole (1.0 equiv)

-

Aryl/Heteroaryl boronic acid (1.5-2.0 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

-

Ligand (e.g., XPhos, if not using a precatalyst that includes it, 2-6 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add 3-fluoro-1-methyl-pyrazole, the aryl/heteroaryl boronic acid, the palladium precatalyst, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath or in a microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 2-18 hours).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the layers and extract the aqueous layer with the organic solvent (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-methyl-pyrazole.

Data Presentation: Starting Conditions for Optimization

| Parameter | Recommended Starting Condition | Rationale |

| Pd Precatalyst | XPhos Pd G3 (2 mol%) | High activity and stability for challenging couplings. |

| Boronic Acid | 1.5 equivalents | Excess drives the reaction to completion. |

| Base | K₃PO₄ (2.5 equivalents) | Effective for N-heterocycles, minimizes side reactions.[9][10] |

| Solvent | 1,4-Dioxane / H₂O (10:1) | Good solvating properties, water aids transmetalation.[10] |

| Temperature | 100 °C | Balances need for C-F activation with substrate stability. |

| Time | 12 hours | A typical starting point, monitor for completion. |

graph TD { A[Start: Reagent Assembly] -->|Inert Atmosphere| B(Solvent Addition); B --> C{Reaction Heating}; C -->|Monitor Progress| D{Reaction Complete?}; D -- No --> C; D -- Yes --> E[Cool to RT]; E --> F[Aqueous Workup]; F --> G[Extraction]; G --> H[Drying & Concentration]; H --> I[Purification]; I --> J[Final Product];subgraph "Reaction Setup" A; B; end subgraph "Reaction & Monitoring" C; D; end subgraph "Isolation & Purification" E; F; G; H; I; J; end style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style J fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style D fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124

}

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: C-H Activation Protocols for 1-Methyl-3-Fluoropyrazole

This guide outlines advanced protocols for the C-H activation and functionalization of 1-methyl-3-fluoropyrazole . It is designed for medicinal chemists and process engineers requiring high-fidelity methodologies for late-stage functionalization or scaffold diversification.[1]

Executive Summary & Reactivity Profile

1-Methyl-3-fluoropyrazole presents a unique challenge in regioselectivity. The presence of the fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring toward electrophilic attack compared to non-fluorinated pyrazoles, while simultaneously acidifying the C5-H bond.

The Reactivity Triad:

-

C5-H (Acidic/Electrophilic Site): The most acidic proton (pKa ~28-30) due to the adjacent sp² nitrogen (N1) and the inductive effect of the C3-fluorine. This is the primary site for Pd-catalyzed C-H arylation (CMD mechanism) and thermodynamic lithiation .

-

C4-H (Nucleophilic Site): Despite the deactivating fluorine, C4 remains the nucleophilic center.[1] Direct C-H activation here is difficult; however, Electrophilic Aromatic Substitution (SEAr) (e.g., halogenation) is highly effective, enabling subsequent cross-coupling.[1]

-

N-Methyl (Kinetic Site): Kinetic deprotonation (

-BuLi, -78 °C) can occur at the methyl group.[1] Protocols must be tuned to avoid this competing pathway when ring functionalization is desired.[1]

Reactivity Pathway Map

Figure 1: Divergent reactivity pathways for 1-methyl-3-fluoropyrazole based on reagent class.

Protocol 1: Direct C5-Arylation (Pd-Catalyzed)

Mechanism: Concerted Metallation-Deprotonation (CMD).[1] Objective: Install an aryl group at C5 without pre-functionalization.

Rationale

The C3-fluorine atom enhances the acidity of the C5 proton, making the CMD pathway kinetically favorable over the C4 position. The use of a pivalate or acetate base is critical, as it acts as an intramolecular proton shuttle for the Palladium catalyst.[1]

Experimental Procedure

Reagents:

-

Substrate: 1-Methyl-3-fluoropyrazole (1.0 equiv)

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or DavePhos (for sterically hindered Ar-Br)

-

Base: KOAc (2.0 equiv) or PivOH (0.3 equiv) + K₂CO₃ (2.0 equiv)

-

Solvent: DMA (N,N-Dimethylacetamide) [0.2 M][1]

Step-by-Step Workflow:

-

Setup: In a glovebox or under argon flow, charge a defined reaction vial (e.g., 20 mL scintillation vial) with Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ligand (0.10 mmol), and Base (KOAc, 196 mg, 2.0 mmol).[1]

-

Addition: Add the Aryl Bromide (1.2 mmol) and 1-Methyl-3-fluoropyrazole (100 mg, 1.0 mmol) dissolved in anhydrous DMA (5.0 mL).

-

Degassing: Seal the vial with a Teflon-lined cap. Sparge with argon for 5 minutes if not prepared in a glovebox.[1]

-

Reaction: Heat the reaction block to 120 °C for 16 hours. Stirring rate: 800 rpm.[1]

-

Note: The high temperature is necessary to overcome the activation energy of the C-H cleavage in electron-deficient heterocycles.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic phase over Na₂SO₄.[1]

-

Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Results:

| Aryl Bromide Type | Expected Yield | Notes |

|---|---|---|

| Electron-Poor (e.g., 4-CN-PhBr) | 80-92% | Fast reaction; CMD is favored.[1] |

| Electron-Rich (e.g., 4-OMe-PhBr) | 65-75% | Slower oxidative addition; may require DavePhos.[1] |

| Sterically Hindered (e.g., 2-Me-PhBr) | 50-65% | Requires higher catalyst loading (10 mol%).[1] |

Protocol 2: C5-Borylation (Ir-Catalyzed)

Mechanism: Steric-Directed C-H Activation.[1] Objective: Create a versatile C5-boronate ester for subsequent Suzuki coupling or oxidation.

Rationale

Iridium-catalyzed borylation is governed primarily by sterics.[1] In 1-methyl-3-fluoropyrazole, the C4 position is flanked by the Fluorine and C5.[1] The C5 position is flanked by N-Me and C4. While both are sterically accessible, the electronic activation of C5 by the adjacent nitrogen often directs the Iridium catalyst to this position, especially when using bipyridine ligands.[1]

Experimental Procedure

Reagents:

-

Substrate: 1-Methyl-3-fluoropyrazole (1.0 equiv)

-

Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.6 equiv - atom economy)

-

Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

-

Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)[1]

-

Solvent: THF or Hexane [0.5 M]

Step-by-Step Workflow:

-

Pre-Catalyst Formation: In a vial, mix [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn dark brown/red immediately, indicating active catalyst formation.[1]

-

Reaction Assembly: Add B₂pin₂ (152 mg, 0.6 mmol) and 1-Methyl-3-fluoropyrazole (100 mg, 1.0 mmol) to the catalyst solution. Rinse with remaining solvent to reach 0.5 M concentration.[1]

-

Heating: Seal and heat to 80 °C for 4–8 hours.

-

Workup: Cool to RT. The reaction mixture can often be concentrated and loaded directly onto a silica plug.

-

Purification: Elute rapidly with EtOAc/Hexane. Boronate esters can be prone to protodeboronation on silica; minimize column time.[1]

Protocol 3: Regioselective C4-Halogenation

Mechanism: Electrophilic Aromatic Substitution (SEAr).[1] Objective: Functionalize the nucleophilic C4 position.

Rationale

While C3-F deactivates the ring, C4 remains the most electron-rich carbon.[1] Using N-halosuccinimides (NBS/NIS) allows for controlled halogenation at C4, creating a handle for standard cross-coupling (Suzuki/Negishi) at the C4 position—effectively achieving "C4 C-H activation" in a two-step sequence.[1]

Experimental Procedure

Reagents:

-

Substrate: 1-Methyl-3-fluoropyrazole (1.0 equiv)

-

Halogen Source: NBS (N-Bromosuccinimide) or NIS (N-Iodosuccinimide) (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF [0.5 M]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1-Methyl-3-fluoropyrazole (1.0 mmol) in MeCN (2.0 mL).

-

Addition: Add NBS or NIS (1.1 mmol) portion-wise at Room Temperature.

-

Safety: Exotherm is possible; add slowly.[1]

-

-

Reaction: Stir at RT for 2 hours . If conversion is slow (due to F-deactivation), heat to 50 °C .

-

Quench: Pour into saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench excess halogen.

-

Extraction: Extract with EtOAc. The product (4-bromo-1-methyl-3-fluoropyrazole) is typically a solid or oil that can be used in the next step without extensive purification if >95% pure by NMR.

Protocol 4: Thermodynamic Lithiation (C5-Targeting)

Mechanism: Deprotonation followed by Electrophilic Trapping.[1] Critical Control Point: Temperature management is vital to avoid N-methyl deprotonation.[1]

Experimental Procedure

Reagents:

-

Substrate: 1-Methyl-3-fluoropyrazole (1.0 equiv)

-

Base:

-BuLi (1.1 equiv, 2.5 M in hexanes)[1] -

Electrophile: DMF, CO₂, or I₂ (1.2 equiv)[1]

-

Solvent: Anhydrous THF [0.3 M]

Step-by-Step Workflow:

-

Cooling: Cool a solution of 1-Methyl-3-fluoropyrazole in THF to -78 °C .

-

Lithiation: Add

-BuLi dropwise.[1] -

Equilibration (The "Trick"):

-

Kinetic Phase:[1] At -78 °C, lithiation may occur at the N-methyl group.[1]

-

Thermodynamic Phase:[1][2] Allow the solution to warm to 0 °C and stir for 30 minutes. This allows the kinetic N-Li species to rearrange to the thermodynamic C5-Li species (stabilized by the adjacent N lone pair and the inductive effect of C3-F).

-

-

Trapping: Cool back to -78 °C (optional, depending on electrophile reactivity) or keep at 0 °C, then add the Electrophile (e.g., DMF for formylation).

-

Quench: Add saturated NH₄Cl solution.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pd-Arylation) | Catalyst poisoning or poor C-H cleavage.[1] | Switch to PivOH (30 mol%) as an additive.[1] The pivalate anion assists in the C-H bond cleavage step (CMD). |

| Regio-scrambling (Lithiation) | Kinetic control not overcome. | Ensure the reaction warms to 0 °C (or even RT) for adequate time before adding the electrophile. |

| Protodeboronation (Borylation) | Silica gel acidity.[1] | Add 1% Triethylamine to the eluent during purification or use neutral alumina. |

| Incomplete Conversion (C4-Halo) | Fluorine deactivation.[1] | Switch solvent to DMF and increase temp to 60 °C. Use 1.5 equiv of NIS/NBS. |

References

-

Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.[1][2] Link

-

Transition-Metal-Catalyzed C–H Functionalization of Pyrazoles. Organic & Biomolecular Chemistry, 2020, 18, 6192-6210.[1] Link

-

Palladium-Catalyzed Direct C5-Arylation of Pyrazoles. Comptes Rendus Chimie, 2017.[1] (Discusses ester blocking strategies and CMD mechanism). Link

-

Iridium-Catalyzed C-H Borylation of Heterocycles. Chemical Reviews, 2010, 110(2), 890-931. (General principles of steric control in borylation). Link

-

Palladium-Catalyzed Arylation of Fluoroalkylamines (and related electron-deficient N-heterocycles). Journal of the American Chemical Society, 2015, 137, 8460.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Cyclization for 3-Fluoro-1-methyl-pyrazole Synthesis

Welcome to the technical support center for the synthesis of 3-Fluoro-1-methyl-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cyclization reaction. As a Senior Application Scientist, I've synthesized field-proven insights with established chemical principles to provide a comprehensive resource for improving your reaction yields and achieving high regioselectivity. This is not a rigid protocol but a dynamic guide to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of 3-Fluoro-1-methyl-pyrazole, a valuable building block in medicinal and agrochemical research, primarily relies on the cyclization of a fluorinated 1,3-dicarbonyl precursor with methylhydrazine.[1] While seemingly straightforward, this reaction is often plagued by challenges, most notably the formation of a constitutional isomer, 5-Fluoro-1-methyl-pyrazole. Controlling the regioselectivity of this reaction is paramount to achieving a high yield of the desired product and simplifying downstream purification.[2][3][4][5]

This guide will delve into the mechanistic underpinnings of this reaction, provide detailed troubleshooting strategies, and offer robust experimental protocols to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in the 3-Fluoro-1-methyl-pyrazole synthesis?

The most significant factor contributing to a low yield of the desired 3-Fluoro-1-methyl-pyrazole is the concurrent formation of its constitutional isomer, 5-Fluoro-1-methyl-pyrazole.[5] This occurs because the cyclization of a non-symmetrical fluorinated 1,3-diketone with methylhydrazine can proceed through two different pathways, leading to a mixture of regioisomers that can be difficult to separate.

Q2: How can I control the regioselectivity to favor the 3-fluoro isomer?

Controlling the regioselectivity is the cornerstone of optimizing this synthesis. The key lies in exploiting the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl precursor and the nucleophilicity of the two nitrogen atoms in methylhydrazine.

-

Solvent Selection: The choice of solvent is critical. While traditional syntheses often employ ethanol, this can lead to poor regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically increase the regioselectivity in favor of the desired isomer.[5] These solvents can modulate the reactivity of the reactants and intermediates to favor one cyclization pathway over the other.

-

Acid Catalysis: The reaction is typically performed under acidic conditions.[2][4][6] The type and concentration of the acid catalyst (e.g., sulfuric acid, acetic acid) can influence the rate of the reaction and the regiochemical outcome. It is advisable to start with a catalytic amount and optimize as needed.

-

Temperature Control: The reaction temperature can also affect the ratio of the isomers. It is recommended to run the reaction at a controlled temperature and to explore a range of temperatures to find the optimal conditions for your specific substrate.

Q3: What are the best starting materials for this synthesis?

The most common precursors are a fluorinated 1,3-dicarbonyl compound and methylhydrazine. An example of a suitable fluorinated starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[7] The purity of your starting materials is crucial; ensure they are free of contaminants that could interfere with the reaction.

Q4: How can I confirm the identity of the correct isomer?

Distinguishing between the 3-fluoro and 5-fluoro isomers requires careful spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the pyrazole ring proton and the N-methyl protons will differ between the two isomers.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly those bonded to fluorine and nitrogen, will be distinct for each isomer.

-

¹⁹F NMR: This is a powerful tool for confirming the position of the fluorine atom.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): 1D NOESY experiments can be invaluable for unambiguously determining the regiochemistry by observing spatial proximities between the N-methyl group and the protons on the other substituent on the pyrazole ring.[5]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the isomers and obtain their mass spectra, which can aid in their identification.[4]

Q5: What are the most effective methods for purifying 3-Fluoro-1-methyl-pyrazole?

The purification strategy will depend on the isomeric ratio and the physical properties of the products.

-

Column Chromatography: This is the most common method for separating the isomers.[4] Careful selection of the stationary phase (e.g., silica gel) and the eluent system is necessary to achieve good separation.

-

Crystallization: If one of the isomers is a solid and can be selectively crystallized from the reaction mixture, this can be an effective purification method. A patent suggests that pyrazoles can be purified by forming their acid addition salts, which can then be selectively crystallized.[8]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield with a Mixture of Isomers | Poor regioselectivity is the most likely cause. The reaction conditions are not favoring the formation of the 3-fluoro isomer. | 1. Change the solvent: Switch from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE).[5]2. Optimize the catalyst: Vary the type and concentration of the acid catalyst.3. Adjust the temperature: Experiment with a range of reaction temperatures to find the optimal balance between reaction rate and selectivity. |

| Incomplete Reaction | The reaction may not have been allowed to run for a sufficient amount of time, or the temperature may be too low. The starting materials may be impure. | 1. Increase reaction time: Monitor the reaction progress by TLC or GC-MS and allow it to proceed until the starting material is consumed.2. Increase reaction temperature: Gradually increase the temperature, while monitoring for the formation of side products.3. Purify starting materials: Ensure the 1,3-dicarbonyl compound and methylhydrazine are of high purity. |

| Formation of Unidentified Side Products | The reaction conditions may be too harsh, leading to decomposition or side reactions. The starting materials may contain reactive impurities. | 1. Lower the reaction temperature: Harsher conditions can often be mitigated by running the reaction at a lower temperature for a longer period.2. Use a milder catalyst: If using a strong acid, consider switching to a weaker one.3. Ensure an inert atmosphere: If your substrates are sensitive to air or moisture, run the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Difficulty Separating Isomers by Column Chromatography | The isomers may have very similar polarities, making separation on silica gel challenging. | 1. Optimize the eluent system: Perform a thorough screening of different solvent mixtures to find a system that provides better separation.2. Try a different stationary phase: Consider using a different type of silica gel or an alternative stationary phase like alumina.3. Consider derivatization: If separation remains difficult, it may be possible to derivatize the mixture to improve the separation characteristics of the isomers, followed by removal of the derivatizing group.4. Explore crystallization of acid salts: Attempt to form and selectively crystallize the acid addition salt of the desired isomer.[8] |

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Fluoro-1-methyl-pyrazole

This protocol is designed to maximize the yield of the 3-fluoro isomer by utilizing a fluorinated solvent.

Materials:

-

Fluorinated 1,3-dicarbonyl precursor (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one)

-

Methylhydrazine

-

2,2,2-Trifluoroethanol (TFE)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a solution of the fluorinated 1,3-dicarbonyl precursor (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add methylhydrazine (1.1 eq) dropwise at room temperature with stirring.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 3-Fluoro-1-methyl-pyrazole.

Visualizations

Reaction Mechanism and Regioisomer Formation

Caption: General reaction scheme for the formation of 3-fluoro and 5-fluoro-1-methyl-pyrazole regioisomers.

Troubleshooting Decision Tree

Caption: A decision tree to guide troubleshooting for low yield in the 3-Fluoro-1-methyl-pyrazole synthesis.

References

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines, NaNO2 and Electron-Deficient Alkynes. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

-

Cyclization reactions of hydrazones induced by isocyanates. Syntheses of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives. The Journal of Organic Chemistry. [Link]

- Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.